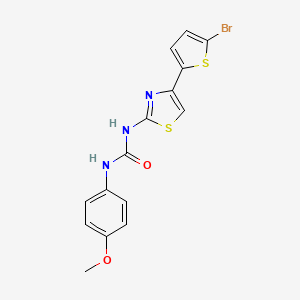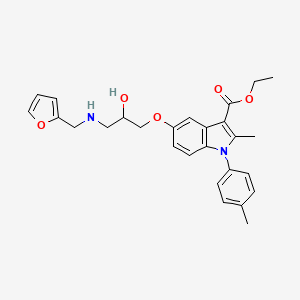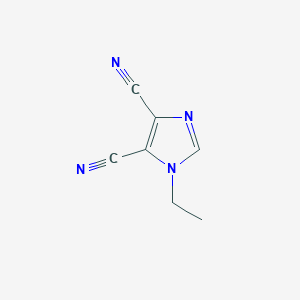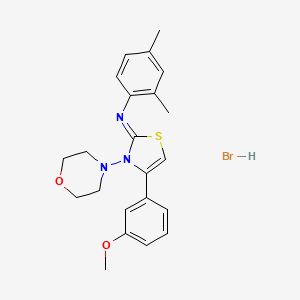
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O4 and its molecular weight is 321.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, closely related to the chemical structure of interest, demonstrates their significant value in creating novel optoelectronic materials. These compounds, including functionalized quinazolines, have shown promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been pivotal for the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, specific arylvinylsubstituted quinazolines are explored for their potential in nonlinear optical materials and colorimetric pH sensors. This highlights the broader category's relevance to advancing optoelectronic technology (Lipunova et al., 2018).
Molecular Imaging for Cancer Diagnosis
Fluorophores, compounds that emit fluorescence and are structurally related to the compound of interest, have been extensively explored for their application in in vivo cancer diagnosis. They allow for the real-time detection of cancer using relatively inexpensive and portable equipment. Despite concerns about their potential toxicity, the controlled use of fluorophores in molecular imaging probes shows promise due to their high selectivity and sensitivity. This application is crucial for non-invasive cancer diagnostics and monitoring, indicating the potential of related compounds in enhancing cancer detection and treatment strategies (Alford et al., 2009).
Environmental Monitoring
The study and development of new chemical entities often consider their environmental impact. Compounds similar in structure or function to the chemical have been monitored for their presence in environmental samples. This includes evaluating their concentration levels, potential sources, and the effectiveness of regulatory measures aimed at controlling their dissemination. Such research is vital for understanding the environmental footprint of chemical compounds and for informing policies and practices that ensure environmental sustainability (Sousa et al., 2018).
Antimicrobial Applications
The development and application of novel antimicrobial agents are crucial in combating drug-resistant bacterial strains. Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy, mode of action, and potential in clinical settings. This research is fundamental in addressing the growing concern of antibiotic resistance and in the development of new treatment options for bacterial infections. Understanding the structure-activity relationship of these compounds can lead to the discovery of more potent and safer antimicrobial agents (Caminero et al., 2010).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-22-8-7-17-15(21)14-12(23-2)9-13(20)19(18-14)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLPKVKTGCUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)




![ethyl 3-carbamoyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779422.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)
